

Side-by-side comparison of different 1-(3-Chlorophenyl)-4-propylpiperazine suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-4-propylpiperazine

Cat. No.: B135626

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A comparative analysis of commercial sources for the key synthetic precursor, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, is essential for researchers and drug development professionals. This guide provides a side-by-side comparison of various suppliers, offering objective data to inform procurement decisions. The quality and purity of starting materials are paramount in research and pharmaceutical development, directly impacting the reliability of experimental results and the safety profile of potential drug candidates.

Supplier Comparison

A critical aspect of selecting a chemical supplier involves evaluating the purity and physical properties of the compound they provide. The following table summarizes the publicly available data for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride from several suppliers. It is important to note that direct suppliers for **1-(3-Chlorophenyl)-4-propylpiperazine** are not readily available in public listings, and this guide focuses on its immediate precursor.

Supplier	Purity	Melting Point (°C)	Appearance	CAS Number
Sigma-Aldrich	97% ^[1]	198-203 ^[1]	Not Specified	52605-52-4 ^[1]
Muby Chemicals	≥ 98% ^[2]	198-202 ^[2]	White to off-white powder ^[2]	52605-52-4 ^[2]
Santa Cruz Biotechnology	>98% ^[3]	Not Specified	White powder ^[3]	52605-52-4 ^[3]
Kaival Chemicals Pvt. Ltd.	98% ^[4]	Not Specified	White to off-white crystalline powder ^[4]	52605-52-4 ^[4]
Shree Ganesh Chemicals	Not Specified	Not Specified	Not Specified	52605-52-4 ^{[5][6]}
Bhagwati Organics Pvt Ltd	Not Specified	Not Specified	Not Specified	52605-52-4 ^[7]

Experimental Protocols

To ensure the quality and identity of the purchased compound, independent verification through analytical methods is crucial. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to determine the purity of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

1. Instrumentation and Columns:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)^[8]

2. Reagents and Solutions:

- Acetonitrile (HPLC grade)
- Ammonium acetate (reagent grade)
- Formic acid (reagent grade)
- Milli-Q water or equivalent
- Mobile Phase A: 5.0 mM ammonium acetate in water, pH adjusted to 5.0 with formic acid[8]
- Mobile Phase B: Acetonitrile[8]
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (30:70, v/v)[8]

3. Chromatographic Conditions:

- Gradient: A suitable gradient can be optimized, for instance, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm[9]
- Injection Volume: 10 µL[8]

4. Sample Preparation:

- Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 5.0 mg/mL.[8]
- Filter the sample solution through a 0.22 µm syringe filter before injection.

5. Analysis:

- Inject a blank (diluent), a system suitability standard, and the sample solution.

- The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides a method for the structural confirmation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

1. Instrumentation:

- NMR spectrometer (e.g., 400 MHz)[[10](#)]

2. Reagents and Solvents:

- Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
- Tetramethylsilane (TMS) as an internal standard (0 ppm)

3. Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
- Ensure the sample is fully dissolved.

4. Data Acquisition:

- Acquire a ¹H NMR spectrum.[[10](#)]
- Acquire a ¹³C NMR spectrum for further structural elucidation.[[10](#)]
- Typical acquisition parameters for ¹H NMR include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

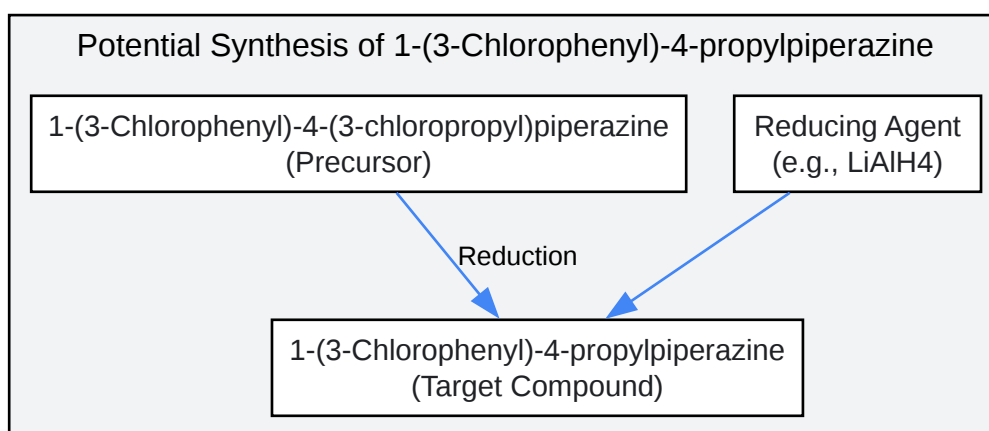
5. Data Analysis:

- Process the spectra (Fourier transform, phase correction, and baseline correction).

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Compare the chemical shifts (δ) and coupling constants (J) with the expected values for the structure of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.

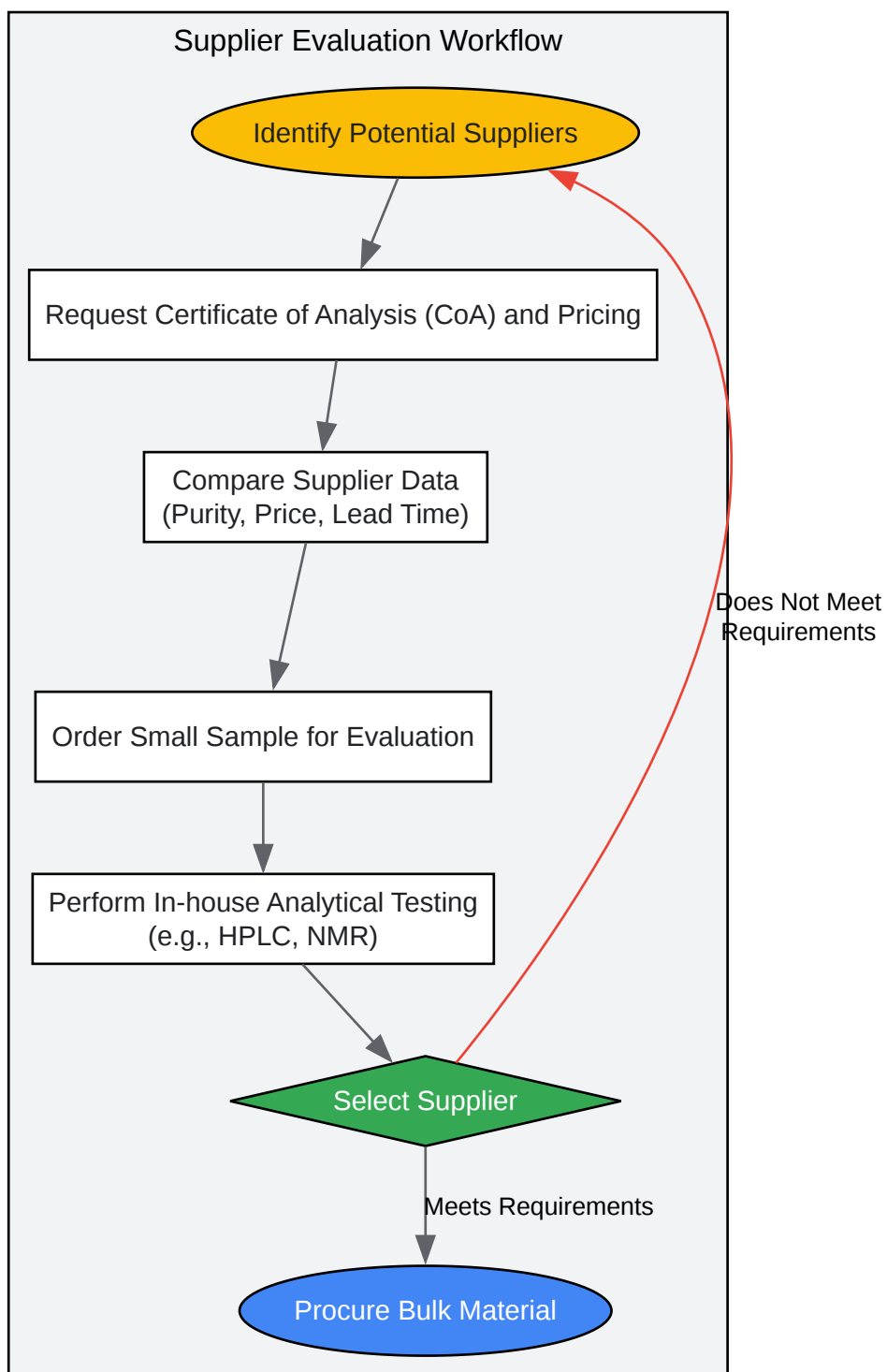
Visualizing Key Processes

To further aid researchers, the following diagrams illustrate a potential synthetic pathway and a general workflow for supplier evaluation.



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Caption: A simplified diagram illustrating the potential reduction of the chloropropyl group to a propyl group.



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- To cite this document: BenchChem. [Side-by-side comparison of different 1-(3-Chlorophenyl)-4-propylpiperazine suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135626#side-by-side-comparison-of-different-1-3-chlorophenyl-4-propylpiperazine-suppliers]

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